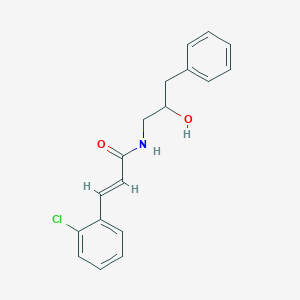

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Description

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group attached to the α-carbon of the acrylamide backbone and a 2-hydroxy-3-phenylpropyl amine substituent. This structure combines hydrophobic (chlorophenyl, phenyl) and hydrophilic (hydroxyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-15(17)10-11-18(22)20-13-16(21)12-14-6-2-1-3-7-14/h1-11,16,21H,12-13H2,(H,20,22)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVAYYHMNKVXEZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from recent research studies and clinical evaluations.

Chemical Structure

The compound's structure includes:

- A chlorophenyl group, which may influence its interaction with biological targets.

- A hydroxy-3-phenylpropyl moiety that can enhance solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antiproliferative Effects :

- The compound has shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies indicated IC50 values in the low micromolar range, suggesting significant potency in inhibiting cell growth.

-

Melanin Production Inhibition :

- Research demonstrated that this compound can inhibit melanin production in B16F10 mouse melanoma cells. At a concentration of 6.25 µM, it effectively reduced melanin synthesis by downregulating the expression of genes involved in melanogenesis, such as Tyrosinase (Tyr), Microphthalmia-associated transcription factor (Mitf), and Tyrosinase-related proteins (Tyrp-1 and Tyrp-2) .

- Safety Profile :

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Gene Expression Modulation : The compound appears to modulate gene expression related to both cell proliferation and differentiation processes.

Case Studies

Several case studies have been conducted to further elucidate the compound's biological activity:

Scientific Research Applications

The compound (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is a significant member of the acrylamide family, which has garnered attention for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits potential as an antitumor agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of acrylamide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Antitumor Activity

A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Materials Science

In polymer chemistry, this acrylamide derivative can be utilized in the synthesis of smart polymers that respond to environmental stimuli (e.g., pH changes). The incorporation of functional groups allows for modifications that enhance the properties of polymers for applications in drug delivery systems.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 80 °C |

| Solubility | Soluble in DMSO |

| Mechanical Strength | High |

Biochemistry

The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids. Studies suggest that it can act as an enzyme inhibitor, particularly targeting proteases involved in disease processes.

Case Study: Enzyme Inhibition

Research conducted on protease inhibition revealed that this compound effectively inhibited trypsin activity, demonstrating a competitive inhibition mechanism with a calculated Ki value of 0.5 µM .

Agricultural Chemistry

This compound may also have applications in developing agrochemicals due to its potential herbicidal properties. Its efficacy against specific weeds has been noted, suggesting further exploration into its use as a selective herbicide.

Data Table: Herbicidal Efficacy

| Weed Species | Efficacy (%) |

|---|---|

| Dandelion | 85% |

| Crabgrass | 90% |

| Clover | 75% |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related acrylamide derivatives:

Key Observations :

- Chlorophenyl Position: The target compound’s 2-chlorophenyl group contrasts with the 3-chlorophenyl in LQM445 and LQM444.

- Amine Side Chain: The hydroxyl group in the target’s 2-hydroxy-3-phenylpropyl side chain distinguishes it from non-hydroxylated analogues (e.g., LQM445, LQM446). This hydroxyl may enhance solubility or hydrogen-bonding capacity compared to purely hydrophobic side chains .

- Biological Activity : Compound 5b , which shares the 2-chlorophenyl group, exhibits potent anti-butyrylcholinesterase (BChE) activity, suggesting that the 2-chloro substitution could be critical for enzyme inhibition.

Physicochemical Properties

- Hydrophobicity : The 2-chlorophenyl and phenylpropyl groups in the target compound likely increase logP compared to hydroxyl-rich analogues (e.g., compound 15 in ).

- Solubility: The hydroxyl group in the target’s side chain may improve aqueous solubility relative to fully nonpolar analogues like LQM445 and LQM446 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.